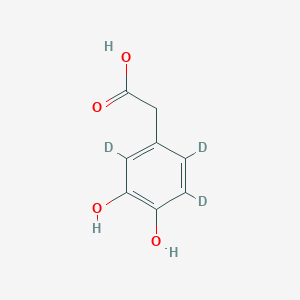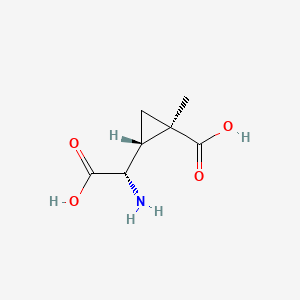
mGluR2 agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metabotropic glutamate receptor subtype 2 agonist 1 is a compound that selectively activates the metabotropic glutamate receptor subtype 2. This receptor is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission in the central nervous system. Activation of metabotropic glutamate receptor subtype 2 has been associated with various therapeutic effects, including anxiolytic and antipsychotic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of metabotropic glutamate receptor subtype 2 agonist 1 involves several steps, including the preparation of cyclopropyl glutamate analogues. These analogues are synthesized through a series of reactions that include cyclopropanation, esterification, and amidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of metabotropic glutamate receptor subtype 2 agonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production .
化学反应分析
Types of Reactions
Metabotropic glutamate receptor subtype 2 agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Metabotropic glutamate receptor subtype 2 agonist 1 has a wide range of scientific research applications, including:
作用机制
Metabotropic glutamate receptor subtype 2 agonist 1 exerts its effects by selectively binding to and activating the metabotropic glutamate receptor subtype 2. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release . The molecular targets and pathways involved include the Gi/Go protein-coupled signaling pathway, which modulates synaptic transmission and neuronal excitability .
相似化合物的比较
Similar Compounds
LY354740: A mixed metabotropic glutamate receptor subtype 2 and 3 agonist with anxiolytic potential.
LY2140023: A prodrug that demonstrates improvements in positive and negative symptoms in schizophrenic patients.
Biphenyl-indanone A: A positive allosteric modulator of metabotropic glutamate receptor subtype 2 with antipsychotic and anxiolytic effects.
Uniqueness
Metabotropic glutamate receptor subtype 2 agonist 1 is unique in its high selectivity for metabotropic glutamate receptor subtype 2, which allows for targeted modulation of this receptor without affecting other metabotropic glutamate receptor subtypes. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
属性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-3(7)4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7+/m0/s1 |
InChI 键 |
YOXCBSSHQBVZCD-VJJSXZLQSA-N |
手性 SMILES |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CC1(CC1C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


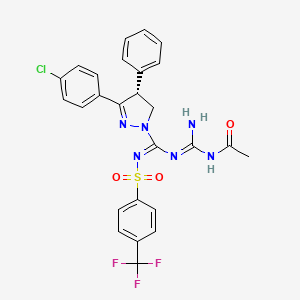
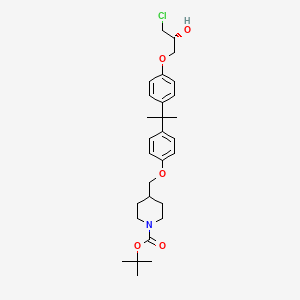
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
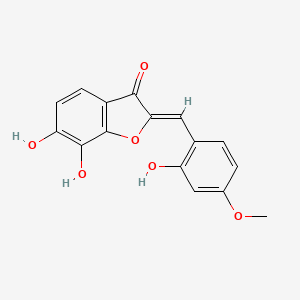
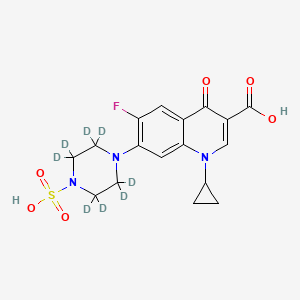
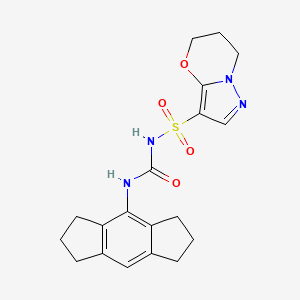

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
